molecular formula C18H15FN2O2S B2483773 6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206988-12-6

6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2483773
CAS No.: 1206988-12-6
M. Wt: 342.39
InChI Key: XZBNBLOXLNPZAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (compound 1) is prepared. ZnO nanoparticles catalyze the [3+3] cycloaddition of 2-thiouracil with polarized olefins (compounds 2–5), leading to the formation of pyrimido[2,1-b][1,3]thiazines (compounds 6–9). The reaction proceeds via thia-Michael addition in ethanol, yielding high product yields (74–80%) . The presence of ethyl and NH2 groups in the 1H NMR spectra of compounds 6–8 confirms the cyclization process at the carbonitrile (C≡N) rather than the ester (CO2Et) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including S-alkylation, cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride to form thiazolo[3,2-a]pyrimidines (compounds 10–13). Additionally, hydrazinolysis followed by cyclization with acetic anhydride, formic acid, carbon disulfide, and benzoyl chloride affords triazolo[4,3-a]pyrimidines (compounds 15–18) .


Physical and Chemical Properties Analysis

  • Melting Point : Yellow crystals (EtOH), mp 213–215 °C .
  • IR Spectra : Characteristic peaks observed at υ = 3469, 3370, 3333, 3129, 2249, and 1676 cm−1 .

Scientific Research Applications

Green Synthesis Techniques

One study focuses on the environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile, highlighting advancements in solvent-free conditions and the use of inexpensive catalysts for short reaction times and high yields. This research indicates the growing interest in developing more sustainable and efficient methods for synthesizing complex chemical compounds, which could be relevant for producing variants like "6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide" (Balwe, Shinde, & Jeong, 2016).

Electronic and Optical Materials

Another area of application involves the use of structurally similar compounds in organic semiconductors. A study incorporating benzo[d][1,2,3]thiadiazole units into semiconducting polymers for optoelectronic devices suggests that the structural features of compounds like "this compound" could be explored for their electronic and optical properties. These compounds have shown promise in applications such as transistors, solar cells, and photodetectors (Chen et al., 2016).

Antimicrobial Applications

Research on fluorobenzamides containing thiazole and thiazolidine derivatives points towards the antimicrobial potential of fluorinated compounds. The presence of a fluorine atom has been found to enhance antimicrobial activity, suggesting that the specific fluorination in "this compound" may confer beneficial properties for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Another noteworthy application is in the field of anticancer research, where novel fluoro-substituted benzo[b]pyran compounds have demonstrated significant anti-lung cancer activity. This highlights the potential of fluorine-containing compounds in medicinal chemistry, especially for targeting specific cancer types (Hammam et al., 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile” are yet to be identified

Mode of Action

The exact mode of action of this compound is currently unknown . More detailed studies are required to understand these interactions and the resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Properties

IUPAC Name

6-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBNBLOXLNPZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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